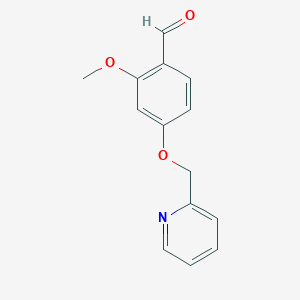
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime
Übersicht
Beschreibung
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime is a specialized organic compound characterized by its unique structural features, including a bromine atom, two fluorine atoms, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime typically involves the following steps:
Bromination: Starting with 2,3-difluorobenzaldehyde, bromination is performed using bromine (Br2) in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Oxime Formation: The resulting 5-bromo-2,3-difluorobenzaldehyde undergoes oximation by reacting with hydroxylamine (NH2OH) under acidic conditions to form the oxime derivative.
Methylation: Finally, methylation is achieved by treating the oxime with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the oxime group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the oxime group to an amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehydes.
Wissenschaftliche Forschungsanwendungen
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a ligand, forming complexes with metal ions, which can influence biological processes. Additionally, the presence of bromine and fluorine atoms can modulate the compound's reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime is unique due to its specific combination of functional groups. Similar compounds include:
O-Methyl-(E)-5-bromo-2-fluorobenzaldehyde oxime: Lacks the second fluorine atom.
O-Methyl-(E)-5-bromo-2,3-dichlorobenzaldehyde oxime: Contains chlorine atoms instead of fluorine atoms.
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde: Lacks the oxime group.
Eigenschaften
IUPAC Name |
(E)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWSXUNSCUBHU-UUILKARUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)
![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)



